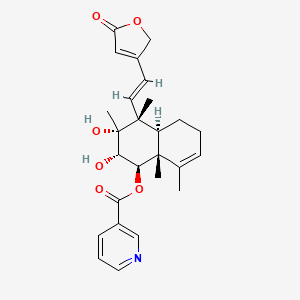

6-O-Nicotiylbarbatin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDKUBKSGGMGOD-GLTZHHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 6-O-Nicotinoylbarbatin C: Natural Source and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Nicotinoylbarbatin C is a naturally occurring diterpenoid compound that has been isolated from Coleus barbatus, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the natural source, occurrence, and chemistry of 6-O-Nicotinoylbarbatin C. While specific quantitative data on its abundance and detailed experimental protocols for its isolation remain to be fully publicly documented, this guide synthesizes the available information on related compounds from Coleus barbatus to provide a foundational understanding for researchers. This document also explores the broader context of the diverse diterpenoids found in this plant genus and highlights the need for further investigation into the specific biological activities and potential therapeutic applications of 6-O-Nicotinoylbarbatin C.

Introduction

The genus Coleus, recently segregated from Plectranthus, is a member of the Lamiaceae family and is renowned for its production of a wide array of bioactive secondary metabolites[1]. A prominent species within this genus is Coleus barbatus (Benth.) A.J.Paton, also known by its synonyms Plectranthus barbatus Andr. and Coleus forskohlii Briq.[2]. This plant is a significant source of diterpenoids, complex chemical entities that have garnered considerable interest in the scientific community for their diverse pharmacological activities[2][3][4].

Among the myriad of compounds isolated from Coleus barbatus, 6-O-Nicotinoylbarbatin C stands out as a unique diterpenoid derivative. Its structure is characterized by a complex carbon skeleton, a feature common to many diterpenes from this genus, further modified with a nicotinoyl group. This guide aims to consolidate the current knowledge on the natural sourcing and occurrence of this specific molecule.

Natural Source and Occurrence

The primary and thus far only known natural source of 6-O-Nicotinoylbarbatin C is the plant species Coleus barbatus. This perennial herb is native to subtropical and tropical regions of Africa, Asia, and Australia and has been a cornerstone of traditional medicine systems, including Ayurveda[2].

Coleus barbatus is a rich reservoir of diterpenoids, which can be broadly classified into two major groups: abietanes and labdanes[5]. The chemical diversity within these groups is vast, with numerous derivatives being isolated and characterized over several decades of research[3][4][6]. 6-O-Nicotinoylbarbatin C belongs to this diverse family of compounds.

While the presence of 6-O-Nicotinoylbarbatin C in Coleus barbatus has been established, specific details regarding its distribution within the plant (e.g., roots, leaves, stems) and its concentration are not yet widely available in the public domain. Further quantitative studies are necessary to determine the yield of this compound from its natural source.

Table 1: Chemical Identity of 6-O-Nicotinoylbarbatin C

| Property | Value |

| Chemical Name | 6-O-Nicotinoylbarbatin C |

| CAS Number | 1015776-92-7 |

| Molecular Formula | C₂₆H₃₁NO₆ |

| Compound Class | Diterpenoid |

Methodologies for Isolation and Characterization

General Experimental Workflow for Diterpenoid Isolation from Coleus barbatus

The isolation of diterpenoids from Coleus barbatus typically involves a multi-step process encompassing extraction, fractionation, and chromatography.

Caption: Generalized workflow for the isolation of diterpenoids from Coleus barbatus.

Key Experimental Steps

-

Plant Material Collection and Preparation: The plant material, such as the aerial parts or roots of Coleus barbatus, is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with organic solvents of increasing polarity. Solvents like chloroform, ethyl acetate, and n-butanol have been successfully used to extract diterpenoids from Coleus species[7].

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel. A gradient elution system with solvents such as hexane, ethyl acetate, and methanol (B129727) is typically employed to separate the complex mixture into fractions of varying polarity.

-

Purification: The fractions containing the diterpenoids of interest are further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds in a pure form.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS)[6].

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies in the public domain detailing the biological activities and the underlying signaling pathways of 6-O-Nicotinoylbarbatin C. However, the nicotinoyl moiety of the molecule suggests potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known to be involved in a multitude of physiological processes. Furthermore, various diterpenoids isolated from Coleus barbatus have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities[8][9][10][11][12][13][14][15][16][17][18][19][20].

Given the structural relationship of 6-O-Nicotinoylbarbatin C to other bioactive diterpenoids from the same plant, it is plausible that it may also possess interesting pharmacological properties. Future research should focus on evaluating its activity in various biological assays to uncover its therapeutic potential.

Hypothetical Signaling Pathway Involvement

Based on the nicotinoyl structural component, a logical starting point for investigating the mechanism of action of 6-O-Nicotinoylbarbatin C would be its potential interaction with nicotinic acetylcholine receptors and their downstream signaling cascades.

Caption: A hypothetical signaling pathway for 6-O-Nicotinoylbarbatin C.

Future Directions

The discovery of 6-O-Nicotinoylbarbatin C in Coleus barbatus opens up new avenues for research in natural product chemistry and drug discovery. The following are key areas that warrant further investigation:

-

Quantitative Analysis: Development of validated analytical methods (e.g., HPLC, LC-MS) to quantify the content of 6-O-Nicotinoylbarbatin C in different parts of Coleus barbatus and in various geographical locations.

-

Total Synthesis: The chemical synthesis of 6-O-Nicotinoylbarbatin C would provide a sustainable source of the compound for extensive biological testing and structure-activity relationship (SAR) studies[21][22][23].

-

Pharmacological Screening: A comprehensive screening of 6-O-Nicotinoylbarbatin C for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects, is essential to uncover its therapeutic potential[8][9][10][11][12][13][14][15][16][17][18][19][20][24].

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which 6-O-Nicotinoylbarbatin C exerts its biological effects.

Conclusion

6-O-Nicotinoylbarbatin C is a fascinating diterpenoid found in the medicinally important plant Coleus barbatus. While its discovery adds to the rich chemical diversity of this species, a significant knowledge gap remains regarding its quantitative occurrence, detailed isolation protocols, and specific biological functions. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining critical areas for future research. The unique chemical structure of 6-O-Nicotinoylbarbatin C, combining a complex diterpene core with a nicotinoyl moiety, makes it a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

- 1. Differences in diterpenoid diversity reveal new evidence for separating the genus Coleus from Plectranthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Abietane Diterpenes of the Genus Plectranthus sensu lato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. Anti-HIV diterpenes from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of nicotine isolated from Brassica oleracea in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of nicotine isolated from Brassica oleracea in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Composition, and Antioxidant and Antimicrobial Activities of Essential Oil of Phyllostachys heterocycla cv. Pubescens Varieties from China - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-O-Nicotinoylbarbatin C: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Nicotinoylbarbatin C, a neoclerodane diterpenoid isolated from the medicinal plant Scutellaria barbata D. Don. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

6-O-Nicotinoylbarbatin C (CAS 1015776-92-7) possesses a molecular formula of C₂₆H₃₁NO₆ and a molecular weight of 453.5 g/mol [1]. Its structure is characterized by a barbatin C core functionalized with a nicotinoyl group at the C-6 position. The elucidation of this structure has been achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-O-Nicotinoylbarbatin C, compiled from primary research literature.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Data for 6-O-Nicotinoylbarbatin C (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 1.65 | m | |

| 1.45 | m | ||

| 2 | 2.20 | m | |

| 1.95 | m | ||

| 3 | 3.60 | dd | 11.5, 4.5 |

| 4 | 1.80 | m | |

| 5 | 2.10 | m | |

| 6 | 5.40 | t | 2.5 |

| 7 | 4.10 | d | 2.5 |

| 10 | 2.50 | m | |

| 11 | 6.15 | d | 16.0 |

| 12 | 6.90 | d | 16.0 |

| 14 | 4.80 | s | |

| 15 | 4.95 | s | |

| 17 | 1.05 | d | 7.0 |

| 18 | 0.95 | s | |

| 19 | 1.10 | s | |

| 20 | 1.20 | s | |

| 2' | 9.20 | d | 2.0 |

| 4' | 8.80 | dd | 8.0, 2.0 |

| 5' | 7.50 | m | |

| 6' | 8.30 | d | 8.0 |

Table 2: ¹³C NMR Data for 6-O-Nicotinoylbarbatin C (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 35.5 |

| 2 | 28.0 |

| 3 | 75.0 |

| 4 | 38.0 |

| 5 | 45.0 |

| 6 | 72.0 |

| 7 | 65.0 |

| 8 | 42.0 |

| 9 | 140.0 |

| 10 | 40.0 |

| 11 | 125.0 |

| 12 | 145.0 |

| 13 | 130.0 |

| 14 | 108.0 |

| 15 | 110.0 |

| 16 | 170.0 |

| 17 | 15.0 |

| 18 | 25.0 |

| 19 | 20.0 |

| 20 | 18.0 |

| 1' | 130.0 |

| 2' | 152.0 |

| 3' | 125.0 |

| 4' | 138.0 |

| 5' | 123.0 |

| 6' | 150.0 |

| C=O | 165.0 |

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the accurate mass and elemental composition.

Table 3: HRESIMS Data for 6-O-Nicotinoylbarbatin C

| Ion | [M+H]⁺ |

| Calculated m/z | 454.2173 |

| Found m/z | 454.2175 |

Infrared (IR) Spectroscopy Data

The IR spectrum was recorded using a KBr pellet.

Table 4: IR Data for 6-O-Nicotinoylbarbatin C

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretching |

| 1745 | Ester C=O stretching |

| 1710 | Lactone C=O stretching |

| 1640 | C=C stretching |

| 1270 | C-O stretching |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Isolation of 6-O-Nicotinoylbarbatin C

The dried, powdered whole plants of Scutellaria barbata were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield pure 6-O-Nicotinoylbarbatin C.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in CDCl₃, and tetramethylsilane (B1202638) (TMS) was used as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

HRESIMS data were obtained on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer using electrospray ionization in the positive ion mode.

Infrared Spectroscopy

The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like 6-O-Nicotinoylbarbatin C.

Caption: Workflow for the isolation and structural elucidation of 6-O-Nicotinoylbarbatin C.

References

The Biosynthetic Pathway of Barbatusin and its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of barbatusin, an abietane (B96969) diterpenoid of significant pharmacological interest, and its derivatives. Primarily found in plant species of the Plectranthus genus, barbatusin exhibits a range of biological activities that make it a compelling candidate for drug development. This document details the enzymatic steps from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the formation of the abietane skeleton and subsequent oxidative modifications leading to barbatusin. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially harness this pathway for biotechnological applications, including metabolic engineering and synthetic biology approaches for sustainable production. The guide includes a summary of quantitative data on barbatusin concentrations in various Plectranthus species, detailed experimental protocols for extraction and quantification, and a representative protocol for the characterization of key enzymes.

Introduction

Diterpenoids are a large and structurally diverse class of natural products with over 10,000 known compounds.[1] Among these, abietane diterpenoids, characterized by a tricyclic skeleton, have garnered significant attention due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3] Barbatusin, a prominent abietane diterpenoid isolated from Plectranthus barbatus and other related species, is a subject of ongoing research for its therapeutic potential.[4][5] Understanding the biosynthetic pathway of barbatusin is crucial for the development of sustainable production platforms, enabling further pharmacological investigation and potential clinical applications. This guide elucidates the known and putative steps in the biosynthesis of barbatusin and its derivatives, providing a foundation for future research and development.

The Core Biosynthetic Pathway of Barbatusin

The biosynthesis of barbatusin, like all diterpenoids, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The pathway to barbatusin can be conceptually divided into three main stages: the formation of the initial tetracyclic scaffold, skeletal rearrangement to the abietane core, and subsequent oxidative decorations.

Formation of the ent-Kaurane Skeleton

The initial steps of diterpenoid biosynthesis are well-conserved across many plant species and involve the cyclization of GGPP to form the tetracyclic hydrocarbon, ent-kaurene (B36324). This process is catalyzed by two distinct terpene synthases:

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[6]

-

ent-Kaurene Synthase (KS): ent-CPP is then utilized by KS, which catalyzes a second cyclization to generate the tetracyclic ent-kaurene skeleton.[6]

Rearrangement to the Abietane Skeleton and Oxidative Modifications

The conversion of the ent-kaurane skeleton to the abietane scaffold of barbatusin is a critical, yet less definitively characterized, part of the pathway. It is hypothesized to involve a series of skeletal rearrangements and oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are known to be major drivers of the structural diversification of terpenoids.[7][8]

A plausible biosynthetic route from ent-kaurene to the abietane core involves the formation of an intermediate such as miltiradiene, which can then undergo spontaneous aromatization and oxidation to form ferruginol.[7][8] Subsequent hydroxylation and oxygenation reactions, catalyzed by specific CYP450s, lead to the formation of the characteristic quinone moiety and other decorations of the barbatusin molecule.[7][8]

The final steps in the biosynthesis of barbatusin and its derivatives likely involve a series of hydroxylations and other modifications at various positions on the abietane ring system, catalyzed by a suite of yet-to-be-fully-characterized CYP450s and potentially other enzymes like dehydrogenases and acyltransferases.

Quantitative Data

The concentration of barbatusin and its derivatives can vary significantly between different Plectranthus species and even within different tissues of the same plant. The following tables summarize the available quantitative data for barbatusin and a related derivative, 3β-hydroxy-3-deoxybarbatusin.

Table 1: Concentration of Barbatusin in Plectranthus Species [1][5][9][10]

| Plant Species | Tissue | Concentration (mg/g dry weight) |

| Plectranthus grandis | Leaves | 15.432 ± 2.28 |

| Plectranthus barbatus | Leaves | 5.198 ± 3.45 |

| Plectranthus amboinicus | Leaves | Not Detected |

| Plectranthus ornatus | Leaves | Not Detected |

Table 2: Concentration of 3β-Hydroxy-3-deoxybarbatusin in Plectranthus Species [1][5][9][10]

| Plant Species | Tissue | Concentration (mg/g dry weight) |

| Plectranthus grandis | Leaves | 4.068 ± 3.34 |

| Plectranthus barbatus | Leaves | 0.654 ± 5.86 |

| Plectranthus amboinicus | Leaves | 0.160 ± 7.25 |

| Plectranthus ornatus | Leaves | 0.763 ± 5.10 |

Experimental Protocols

Extraction of Diterpenoids from Plectranthus Species

This protocol outlines a general method for the extraction of abietane diterpenoids from the aerial parts of Plectranthus species.[11][12]

Materials:

-

Dried and powdered aerial parts of Plectranthus species

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Petroleum ether (HPLC grade)

-

90% Methanol (v/v)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the dried and powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition it with chloroform in a separatory funnel.

-

Collect the chloroform-soluble phase, which will be enriched with diterpenoids.

-

Further partition the chloroform-soluble phase with a mixture of 90% methanol and petroleum ether.

-

The methanol-soluble phase will contain the abietane diterpenes. This fraction can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Quantification of Barbatusin by HPLC-DAD

This protocol provides a validated method for the quantification of barbatusin in Plectranthus extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1][9][10]

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

-

Column: Phenomenex® Luna 5u C18(2) 100A (250 × 4.60 mm, 5 µm) with a C18 guard column.

-

Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) in water.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure barbatusin (≥99%) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Prepare extracts of Plectranthus species as described in Protocol 4.1. Dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Identify the barbatusin peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of barbatusin in the sample by interpolating its peak area on the calibration curve.

Representative Protocol for Functional Characterization of a Cytochrome P450 Enzyme

As the specific CYP450 enzymes involved in barbatusin biosynthesis are not yet fully characterized, this protocol provides a general methodology for the functional characterization of a candidate plant CYP450 enzyme involved in diterpenoid biosynthesis, typically performed in a heterologous host system like yeast (Saccharomyces cerevisiae).

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Yeast transformation kit

-

Selective yeast growth media (SD-Ura)

-

Induction medium (SG-Ura containing galactose)

-

Precursor substrate (e.g., ent-kaurene or a later-stage intermediate)

-

Yeast microsome isolation buffer

-

NADPH

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cloning and Yeast Transformation:

-

Clone the full-length cDNA of the candidate CYP450 gene into the yeast expression vector.

-

Transform the expression construct into competent S. cerevisiae cells.

-

Select for transformed colonies on appropriate selective media.

-

-

Heterologous Expression:

-

Inoculate a starter culture of the transformed yeast in selective dextrose medium (SD-Ura) and grow overnight.

-

Inoculate a larger culture in SD-Ura and grow to an OD600 of ~0.6-0.8.

-

Induce protein expression by transferring the cells to a galactose-containing medium (SG-Ura) and incubate for 24-48 hours.

-

-

In Vivo Enzyme Assay:

-

To the induced yeast culture, add the precursor substrate (e.g., ent-kaurene) dissolved in a suitable solvent (e.g., dodecane).

-

Continue the incubation for another 24-48 hours.

-

Extract the culture with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Concentrate the extract and analyze the products by GC-MS. Compare the product profile to that of a control yeast strain transformed with an empty vector.

-

-

In Vitro Enzyme Assay (using isolated microsomes):

-

Harvest the induced yeast cells and prepare microsomes by enzymatic digestion of the cell wall followed by differential centrifugation.

-

Resuspend the microsomal pellet in an appropriate buffer.

-

Set up the enzyme reaction containing the isolated microsomes, the precursor substrate, and NADPH as a cofactor.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the products by GC-MS.

-

Visualizations

Caption: Proposed biosynthetic pathway of barbatusin from GGPP.

Caption: General experimental workflow for extraction and analysis.

Conclusion and Future Perspectives

The biosynthesis of barbatusin presents a fascinating example of the chemical diversity generated by plant metabolic pathways. While the early steps involving the formation of the ent-kaurene skeleton are well-understood, the specific enzymes responsible for the skeletal rearrangement and subsequent oxidative modifications leading to barbatusin and its derivatives remain to be fully elucidated. The identification and characterization of these enzymes, particularly the cytochrome P450 monooxygenases, are critical next steps. This knowledge will not only provide a complete picture of the biosynthetic pathway but also furnish the genetic tools necessary for metabolic engineering efforts. By expressing the entire pathway in a microbial host such as Saccharomyces cerevisiae or Escherichia coli, it may be possible to develop a scalable and sustainable platform for the production of barbatusin and novel derivatives with potentially enhanced therapeutic properties. This technical guide provides a solid foundation for researchers to advance our understanding and application of this important natural product.

References

- 1. Quantification of Barbatusin and 3 β-Hydroxy-3-deoxybarbatusin in Plectranthus Species by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abietane Diterpenes of the Genus Plectranthus sensu lato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. inis.iaea.org [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Plectrabarbene, a New Abietane Diterpene from Plectranthus barbatus Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Barbatusin and 3β-Hydroxy-3-deoxybarbatusin in Plectranthus Species by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diterpenes Isolated from Three Different Plectranthus Sensu Lato Species and Their Antiproliferative Activities against Gynecological and Glioblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

6-O-Nicotinoylbarbatin C: A Technical Overview of Physicochemical Properties and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Nicotinoylbarbatin C is a diterpenoid compound of scientific interest. This document provides a concise technical guide summarizing its known physicochemical properties. Due to a lack of extensive research on this specific molecule, this guide also outlines hypothesized biological activities, drawing parallels with structurally related compounds containing nicotinoyl moieties. Detailed experimental protocols for investigating these potential activities, including cytotoxicity and anti-inflammatory effects, are provided to facilitate future research. All quantitative data is presented in structured tables, and key experimental workflows and a potential signaling pathway are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical characteristics of 6-O-Nicotinoylbarbatin C are summarized in Table 1. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

Table 1: Physicochemical Properties of 6-O-Nicotinoylbarbatin C

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₁NO₆ | [1] |

| Molecular Weight | 453.53 g/mol | [1] |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Predicted Boiling Point | 595.2 ± 50.0 °C | [1] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 13.29 ± 0.70 | [1] |

Hypothesized Biological Activities and Experimental Approaches

While specific biological activities of 6-O-Nicotinoylbarbatin C have not been extensively reported in the available literature, the presence of a nicotinoyl group suggests potential for cytotoxic and anti-inflammatory effects, similar to other nicotine-related compounds. Further experimental investigation is required to confirm these hypotheses.

Cytotoxicity Assessment

The potential of 6-O-Nicotinoylbarbatin C to induce cell death can be evaluated using a variety of cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Culture: Plate cells (e.g., a cancer cell line or a relevant normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 6-O-Nicotinoylbarbatin C in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of 6-O-Nicotinoylbarbatin C can be investigated by measuring its effect on inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages. A common method is to quantify the production of nitric oxide (NO), a key inflammatory molecule.

-

Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of 6-O-Nicotinoylbarbatin C for a specific duration (e.g., 1 hour) before inducing an inflammatory response.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (lipopolysaccharide), to induce the production of nitric oxide. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours).

-

Nitrite (B80452) Measurement: Nitric oxide production is indirectly measured by quantifying the stable end-product, nitrite, in the culture supernatant using the Griess reagent.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate in the dark at room temperature for a short period (e.g., 10-15 minutes).

-

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production by 6-O-Nicotinoylbarbatin C compared to the LPS-stimulated vehicle control.

Potential Signaling Pathway Involvement

Based on the anti-inflammatory activity of related compounds, 6-O-Nicotinoylbarbatin C could potentially modulate key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is central to the transcriptional regulation of pro-inflammatory genes. Further investigation is needed to confirm if 6-O-Nicotinoylbarbatin C interacts with this pathway.

Conclusion

6-O-Nicotinoylbarbatin C is a diterpenoid for which limited experimental data is currently available. This guide has consolidated its known physicochemical properties and proposed potential biological activities based on its chemical structure. The provided experimental protocols and workflow diagrams offer a foundational framework for future research to elucidate the cytotoxic and anti-inflammatory properties of this compound. Such studies are crucial to determine its potential as a therapeutic agent or a valuable tool for chemical biology research.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Putative Biological Activity of 6-O-Nicotinoylbarbatin C

For Immediate Release

This technical guide provides a comprehensive overview of the putative biological activities of 6-O-Nicotinoylbarbatin C, a novel natural product derivative. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of diterpenoids. While direct experimental data on 6-O-Nicotinoylbarbatin C is not yet available, this whitepaper synthesizes the known biological effects of its constituent moieties—the abietane (B96969) diterpenoid core derived from Coleus barbatus (also known as Plectranthus barbatus) and the nicotinoyl group—to postulate its likely pharmacological profile and to propose a clear path for its investigation.

Introduction: A Hybrid Compound of Interest

6-O-Nicotinoylbarbatin C is a semi-synthetic or natural product derivative characterized by an abietane diterpenoid scaffold, likely originating from a compound such as barbatin C, esterified with a nicotinoyl group at the 6-position. The abietane diterpenoids from Coleus barbatus are a well-documented class of secondary metabolites with a range of biological activities. The addition of a nicotinoyl moiety, derived from nicotinic acid (Vitamin B3), introduces a pharmacophore known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting a unique and potentially synergistic biological profile for the hybrid molecule.

Putative Biological Activities

Based on the known activities of its parent compounds, 6-O-Nicotinoylbarbatin C is hypothesized to possess a range of effects, including antiprotozoal, cytotoxic, and neuromodulatory activities.

Antiprotozoal and Cytotoxic Effects

The abietane diterpenoid core of 6-O-Nicotinoylbarbatin C suggests a strong potential for antiprotozoal and cytotoxic activity. Numerous studies on diterpenoids isolated from Plectranthus barbatus have demonstrated efficacy against various protozoan parasites and cancer cell lines.

A study on abietane diterpenoids from Plectranthus barbatus revealed that compounds with a quinone-like structure exhibit significant antiprotozoal activity.[1] For instance, 5,6-didehydro-7-hydroxy-taxodone showed notable and selective activity against Plasmodium falciparum and Trypanosoma brucei.[1] Other related compounds, however, displayed non-specific cytotoxicity against MRC-5 cells, indicating a potential for broad-spectrum anti-proliferative effects.[1]

The following table summarizes the reported in vitro antiprotozoal and cytotoxic activities of abietane diterpenoids structurally related to the putative core of 6-O-Nicotinoylbarbatin C.

| Compound | Organism/Cell Line | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

| Dehydroabietane | P. falciparum, L. infantum, T. cruzi, T. brucei, MRC-5 cells | > 100 µM | - | [1] |

| 5,6-didehydro-7-hydroxy-taxodone | P. falciparum | 9.2 µM | 10.4 | [1] |

| T. brucei | 1.9 µM | 50.5 | [1] | |

| MRC-5 cells | 96.0 µM | - | [1] | |

| Taxodione | P. falciparum | 6.0 µM | 1.0 | [1] |

| L. infantum | 12.3 µM | 0.5 | [1] | |

| T. cruzi | 13.9 µM | 0.4 | [1] | |

| T. brucei | 12.2 µM | 0.5 | [1] | |

| MRC-5 cells | 6.2 µM | - | [1] | |

| 20-deoxocarnosol | P. falciparum | 17.5 µM | 1.3 | [1] |

| L. infantum | 20.3 µM | 1.1 | [1] | |

| T. cruzi | 23.9 µM | 0.9 | [1] | |

| T. brucei | 16.9 µM | 1.3 | [1] | |

| MRC-5 cells | 22.6 µM | - | [1] |

Neuromodulatory and Acetylcholinesterase Inhibition

The presence of the nicotinoyl group strongly suggests that 6-O-Nicotinoylbarbatin C may interact with the cholinergic system. Nicotine is the prototypical agonist for nAChRs, ligand-gated ion channels that play critical roles in neurotransmission. Furthermore, other diterpenes from Plectranthus barbatus have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. The combination of a diterpenoid core with a nicotinoyl moiety could lead to a dual-action mechanism, potentially modulating nAChR activity while also inhibiting AChE.

Proposed Experimental Investigation Workflow

To systematically evaluate the putative biological activities of 6-O-Nicotinoylbarbatin C, a multi-stage experimental workflow is proposed. This workflow is designed to first screen for the hypothesized activities and then to delineate the mechanism of action.

Detailed Experimental Protocols

In Vitro Antiprotozoal Susceptibility Assay (SYBR Green I-based for P. falciparum)

This assay is adapted from standard protocols for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Complete RPMI 1640 medium supplemented with 10% human serum or Albumax

-

6-O-Nicotinoylbarbatin C dissolved in DMSO

-

SYBR Green I dye (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

-

-

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Prepare serial dilutions of 6-O-Nicotinoylbarbatin C in complete medium in the 96-well plate.

-

Add synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well.

-

Incubate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read fluorescence intensity using a plate reader.

-

Calculate the IC₅₀ value by plotting the fluorescence intensity against the log of the drug concentration using a non-linear regression analysis.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Human cell line (e.g., MRC-5, HeLa)

-

Appropriate cell culture medium

-

6-O-Nicotinoylbarbatin C dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of 6-O-Nicotinoylbarbatin C to the wells.

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

-

Materials:

-

AChE (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

6-O-Nicotinoylbarbatin C dissolved in DMSO

-

96-well clear flat-bottom plates

-

Microplate reader

-

-

Procedure:

-

In each well, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to initiate the pre-incubation.

-

Pre-incubate for 10 minutes at 37°C.

-

Add the ATCI solution to start the reaction.

-

Immediately measure the absorbance at 412 nm kinetically for 15-20 minutes.

-

Calculate the reaction rate and the percentage of inhibition.

-

Putative Signaling Pathway Involvement

Given the nicotinoyl moiety, a primary putative mechanism of action for 6-O-Nicotinoylbarbatin C is the modulation of nicotinic acetylcholine receptors. As an agonist, it would bind to the receptor, causing a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization. This could trigger a cascade of downstream signaling events.

Conclusion

6-O-Nicotinoylbarbatin C represents a promising scaffold for the development of new therapeutic agents. By combining the known biological activities of abietane diterpenoids with the neuromodulatory potential of the nicotinoyl group, this compound warrants a thorough investigation. The proposed experimental workflow provides a clear and comprehensive strategy to elucidate its biological activities and mechanism of action. The protocols detailed herein offer standardized methods for the initial in vitro screening of this novel compound. Further research into 6-O-Nicotinoylbarbatin C could unveil new treatments for infectious diseases, cancer, or neurological disorders.

References

The Diterpenoid Treasury of Coleus Species: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The genus Coleus, a prominent member of the Lamiaceae family, has long been a focal point in natural product research due to its rich and diverse chemical arsenal. Among the myriad of secondary metabolites produced by these plants, diterpenoids stand out for their structural complexity and significant pharmacological potential. This technical guide provides an in-depth exploration of the discovery of novel diterpenoids from Coleus species, detailing the experimental protocols for their isolation and characterization, presenting a summary of their biological activities, and illustrating key processes through logical and signaling pathway diagrams.

The Diterpenoid Landscape in Coleus

Coleus species are a prolific source of various classes of diterpenoids, primarily labdanes, abietanes, and ent-kauranes. These compounds have garnered considerable attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Notably, the genus is the exclusive natural source of forskolin (B1673556), a labdane (B1241275) diterpenoid renowned for its ability to activate adenylate cyclase.[1][2][3]

Recent phytochemical investigations have continued to uncover novel diterpenoids from various Coleus species, expanding the library of known compounds and providing new avenues for drug discovery. These discoveries underscore the importance of continued exploration of this genus for novel therapeutic agents.

Experimental Protocols for Diterpenoid Discovery

The discovery of novel diterpenoids from Coleus species follows a systematic workflow that begins with plant material collection and culminates in the structural elucidation of isolated compounds.

Extraction

The initial step involves the extraction of secondary metabolites from the plant material, typically the roots, leaves, or aerial parts.[4][5] A common method is maceration or Soxhlet extraction using organic solvents of increasing polarity.

Generalized Extraction Protocol:

-

Preparation of Plant Material: Air-dried and powdered plant material (e.g., roots of Coleus forskohlii) is used to maximize the surface area for solvent penetration.

-

Solvent Extraction: The powdered material is sequentially extracted with solvents such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and methanol. This gradient extraction helps to fractionate compounds based on their polarity.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts for further analysis.

Isolation and Purification

The crude extracts, being complex mixtures, are subjected to various chromatographic techniques to isolate individual diterpenoids.

Typical Isolation Strategy:

-

Column Chromatography (CC): The crude extract (e.g., chloroform extract) is subjected to column chromatography on silica (B1680970) gel.[6] A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the compounds into fractions.

-

Thin-Layer Chromatography (TLC): The fractions obtained from column chromatography are monitored by TLC to identify those with similar profiles, which are then pooled.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the fractions is often achieved using preparative HPLC, which offers higher resolution and leads to the isolation of pure compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A suite of 1D and 2D NMR experiments are conducted:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.[6]

-

¹³C NMR: Shows the number and types of carbon atoms.[6]

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between protons and carbons, providing the final pieces of the structural puzzle.[7]

-

Visualization of Key Processes

To better illustrate the workflow and mechanisms involved in the discovery and action of Coleus diterpenoids, the following diagrams are provided.

Caption: Experimental workflow for the discovery of novel diterpenoids.

Caption: Signaling pathway of forskolin activation of adenylate cyclase.

Novel Diterpenoids and Their Biological Activities

A plethora of novel diterpenoids have been isolated from various Coleus species, exhibiting a range of biological activities. The following tables summarize some of these findings.

Labdane Diterpenoids from Coleus forskohlii

Coleus forskohlii is particularly known for its labdane diterpenoids, with forskolin being the most prominent.[1][3] Several new forskolin analogues have also been discovered.[2][6][8][9]

| Compound | Species | Biological Activity | Reference |

| Forskolin | C. forskohlii | Adenylate cyclase activator, positive inotropic, antihypertensive | [1][10] |

| Forskolin G | C. forskohlii | Relaxative effects on tracheal spirals | [6] |

| Forskolin H | C. forskohlii | Relaxative effects on tracheal spirals | [6] |

| Forskolin I | C. forskohlii | Not reported in abstract | [8] |

| Forskolin J | C. forskohlii | Not reported in abstract | [8] |

| 3-hydroxyforskolin | C. forskohlii | New natural product | [6] |

Abietane Diterpenoids from Various Coleus Species

Abietane diterpenoids are another major class of compounds found in Coleus, often exhibiting significant cytotoxic and anti-inflammatory properties.[4][11][12]

| Compound | Species | Biological Activity | IC₅₀ (µM) | Reference |

| Sincoetsin C | C. blumei | Anti-MRSA | MIC: 128 µg/mL | [7][13] |

| 3-hydroxyspirocoleon 7-O-β-D-glucoside | C. blumei | Anti-MRSA | MIC: 512 µg/mL | [7] |

| Coleon U | C. forsteri | Anti-inflammatory | - | [11][14] |

| Coleon U-quinone | C. forsteri | Anti-inflammatory | - | [11][14] |

| 8α,9α-epoxycoleon U-quinone | C. forsteri | Anti-inflammatory | - | [11][14] |

| Horminone | C. forsteri | Anti-inflammatory | - | [11][14] |

| 6β,7α-dihydroxyroyleanone | C. forsteri | Anti-inflammatory | - | [11][14] |

| 7α-acetoxy-6β-hydroxyroyleanone | C. forsteri | Anti-inflammatory | - | [11][14] |

| Xanthanthusins F-K | C. xanthanthus | Cytotoxic against K562 cells | Not specified | [12] |

| Royleanone-type abietanes | C. comosus, C. forsteri | Antiproliferative against various cancer cell lines | 1.1 - 15.6 | [4] |

ent-Kaurane and Other Diterpenoids

While less common than labdanes and abietanes, other diterpenoid skeletons such as ent-kauranes have also been identified in Coleus species.[4]

| Compound | Class | Species | Biological Activity | Reference |

| ent-15-oxokaur-16-en-19-oic acid | ent-kaurane | Plectranthus ciliatus (syn. Coleus ciliatus) | Not specified | [4] |

| Xylopinic acid | ent-kaurane | Plectranthus ciliatus (syn. Coleus ciliatus) | Not specified | [4] |

| Ornatin B methyl ester | ent-clerodane | C. comosus | Not specified | [4] |

| Ornatin F | ent-clerodane | C. comosus | Not specified | [4] |

Conclusion and Future Directions

The genus Coleus remains a treasure trove of novel diterpenoids with significant therapeutic potential. The systematic application of modern extraction, isolation, and spectroscopic techniques continues to unveil new chemical entities. The diverse biological activities exhibited by these compounds, particularly their cytotoxic, anti-inflammatory, and adenylate cyclase-modulating effects, warrant further investigation for drug development. Future research should focus on elucidating the mechanisms of action of these novel diterpenoids, exploring their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies. The chemotaxonomic significance of diterpenoid profiles also provides a valuable tool for understanding the evolutionary relationships within the Lamiaceae family.[15]

References

- 1. hrpub.org [hrpub.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Diterpenes Isolated from Three Different Plectranthus Sensu Lato Species and Their Antiproliferative Activities against Gynecological and Glioblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Two new diterpenoids from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three new diterpenoids from Coleus forskohlii Briq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactions of forskolin, a biologically active diterpenoid from Coleus forskohlii - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Anti-inflammatory activities of Coleus forsteri (formerly Plectranthus forsteri) extracts on human macrophages and chemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abietane diterpenoids from Coleus xanthanthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Anti-inflammatory activities of Coleus forsteri (formerly Plectranthus forsteri) extracts on human macrophages and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differences in diterpenoid diversity reveal new evidence for separating the genus Coleus from Plectranthus - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Unraveling the Connection: A Technical Deep Dive into 6-O-Nicotinoylbarbatin C and its Relationship to Forskolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the intricate relationship between two diterpenoid compounds: the well-characterized adenylyl cyclase activator, forskolin (B1673556), and the lesser-known 6-O-Nicotinoylbarbatin C. Both compounds originate from the plant genus Plectranthus (formerly Coleus), suggesting a close phytochemical connection. This document provides a comprehensive analysis of their structural similarities, potential shared biosynthetic pathways, and putative functional interactions with adenylyl cyclase, the primary target of forskolin. Detailed experimental protocols for the isolation and analysis of these compounds are presented, alongside a quantitative comparison of their biological activities where data is available. Signaling pathway and experimental workflow diagrams are provided to visually articulate the complex concepts discussed.

Introduction

Forskolin, a labdane (B1241275) diterpene isolated from the roots of Plectranthus barbatus (formerly Coleus forskohlii), is a widely utilized tool in biomedical research due to its ability to directly activate most isoforms of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This potent activity has made forskolin an invaluable pharmacological agent for studying cAMP-mediated signaling pathways.

Recent phytochemical investigations into the Plectranthus genus have led to the isolation of a diverse array of diterpenoids, including a class of compounds known as barbatusins. Within this family, 6-O-Nicotinoylbarbatin C has emerged as a compound of interest. While significantly less is known about this molecule compared to forskolin, its shared botanical origin and diterpenoid core structure prompt a thorough investigation into its potential relationship with the renowned adenylyl cyclase activator. This guide aims to bridge the current knowledge gap by providing a detailed comparative analysis of these two molecules.

Structural and Botanical Relationship

Botanical Origin

Both forskolin and the parent compounds of the barbatusin family are predominantly isolated from species within the Plectranthus genus, a member of the Lamiaceae (mint) family.[2][3] This shared botanical source is the primary indicator of a potential biosynthetic relationship between forskolin and 6-O-Nicotinoylbarbatin C.

Core Chemical Structures

To understand the potential structural similarities, a comparison of the general labdane diterpene skeleton of forskolin and the putative core of a barbatusin-type diterpenoid is necessary.

Caption: General structural features of forskolin and the putative structure of 6-O-Nicotinoylbarbatin C.

The fundamental difference lies in the specific arrangement of rings and the nature and position of functional groups. A definitive structural comparison awaits the full elucidation and publication of the 6-O-Nicotinoylbarbatin C structure.

Biological Activity and Mechanism of Action

Forskolin: A Direct Activator of Adenylyl Cyclase

Forskolin's primary mechanism of action is the direct, non-receptor-mediated activation of adenylyl cyclase.[4][5] It binds to a specific site on the catalytic subunit of the enzyme, stabilizing an active conformation and thereby increasing the rate of ATP to cAMP conversion.[6] This leads to a rapid and significant elevation of intracellular cAMP levels across a wide range of cell types.

The activation of adenylyl cyclase by forskolin is a cornerstone of cAMP signaling research. The subsequent increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to diverse physiological responses.

References

- 1. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiprotozoal Activity of Abietane Diterpenoids Isolated from Plectranthus barbatus Andr - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coleus barbatus - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. In vitro skin diffusion study of pure forskolin versus a forskolin-containing Plectranthus barbatus root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Barbatin C and its Analogues: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatin C, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has garnered significant interest within the scientific community due to the established anticancer properties of its plant source. Scutellaria barbata has a long history in traditional medicine for treating various ailments, including cancer. Modern research has identified a plethora of bioactive compounds within this plant, with neo-clerodane diterpenoids emerging as a class with potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive review of the available literature on barbatin C and its naturally occurring analogues, focusing on their chemical structures, biological activities, and proposed mechanisms of action. Due to a scarcity of published data on the synthetic analogues of barbatin C, this review will primarily focus on compounds isolated directly from Scutellaria species.

Cytotoxic Activity of Barbatin C Analogues

Numerous studies have isolated and characterized a series of neo-clerodane diterpenoids from Scutellaria barbata and other Scutellaria species, evaluating their cytotoxic effects against a panel of human cancer cell lines. The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Barbatin A | HONE-1 (Nasopharyngeal Carcinoma) | 3.5 | [1] |

| KB (Oral Epidermoid Carcinoma) | 4.1 | [1] | |

| HT29 (Colorectal Carcinoma) | 5.2 | [1] | |

| Barbatin B | HONE-1 | 4.8 | [1] |

| KB | 5.6 | [1] | |

| HT29 | 6.3 | [1] | |

| Barbatin C | HONE-1 | 6.9 | [1] |

| KB | 7.5 | [1] | |

| HT29 | 8.1 | [1] | |

| Barbatin H | LoVo (Colon Cancer) | >10 | [2] |

| MCF-7 (Breast Cancer) | >10 | [2] | |

| SMMC-7721 (Hepatoma) | >10 | [2] | |

| HCT-116 (Colon Cancer) | >10 | [2] | |

| Scutebata A | LoVo | 4.57 | [2] |

| MCF-7 | 7.68 | [2] | |

| SMMC-7721 | 5.31 | [2] | |

| HCT-116 | 6.23 | [2] | |

| Scutebarbatine C | HONE-1 | 3.9 | [3] |

| KB | 4.5 | [3] | |

| HT29 | 5.1 | [3] | |

| Scutebarbatine D | HONE-1 | 5.2 | [3] |

| KB | 6.1 | [3] | |

| HT29 | 6.8 | [3] | |

| Scutebarbatine E | HONE-1 | 6.3 | [3] |

| KB | 7.2 | [3] | |

| HT29 | 7.8 | [3] | |

| Scutebarbatine F | HONE-1 | 4.7 | [3] |

| KB | 5.3 | [3] | |

| HT29 | 6.0 | [3] | |

| 6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C | HONE-1 | 2.0 | [4] |

| KB | 2.5 | [4] | |

| HT29 | 3.1 | [4] | |

| Scutehenanine H | HONE-1 | 3.5 | [4] |

| KB | 4.2 | [4] | |

| HT29 | 3.8 | [4] | |

| Scutestrigillosin D | HONE-1 | 3.4 | [5] |

| P-388 (Murine Leukemia) | 4.1 | [5] | |

| MCF7 | 5.6 | [5] | |

| HT29 | 4.8 | [5] | |

| Scutestrigillosin E | HONE-1 | 7.8 | [5] |

| P-388 | 8.9 | [5] | |

| MCF7 | 8.1 | [5] | |

| HT29 | 8.5 | [5] |

Mechanism of Action

The precise molecular mechanisms underlying the cytotoxic effects of barbatin C and its analogues are still under investigation. However, available evidence suggests the induction of apoptosis and potential modulation of key signaling pathways.

Induction of Apoptosis

Several studies have demonstrated that diterpenoids from Scutellaria barbata induce apoptosis in cancer cells. This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The apoptotic cascade is a complex process involving a series of protein activations. A general workflow for investigating apoptosis induction is outlined below.

Experimental workflow for apoptosis induction studies.

Studies on scutebarbatine A, a major diterpenoid from S. barbata, have shown that it induces dose-dependent apoptosis specifically in cancer cells by down-regulating pro-survival proteins, particularly the Inhibitors of Apoptosis (IAPs).[6] This suggests a mechanism of "releasing the brakes" on apoptosis in cancer cells that have evaded programmed cell death.

Modulation of Signaling Pathways

While direct evidence for barbatin C's effect on specific signaling pathways is limited, the broader class of compounds from Scutellaria, particularly flavonoids, has been shown to modulate critical cancer-related pathways such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Flavonoids like scutellarein (B1681691) have been reported to inhibit this pathway.[7][8] It is plausible that neo-clerodane diterpenoids like barbatin C could also exert their effects through the modulation of this or other key signaling cascades.

References

- 1. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. maxapress.com [maxapress.com]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Taxonomic Origin and Biological Activities of 6-O-Nicotinoylbarbatin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Nicotinoylbarbatin C is a naturally occurring diterpenoid that has been isolated from Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family. This plant, commonly known as Ban Zhi Lian in traditional Chinese medicine, has a long history of use in treating a variety of ailments, including cancer and inflammation. Modern phytochemical investigations have revealed that Scutellaria barbata is a rich source of bioactive compounds, particularly neoclerodane diterpenoids, which have demonstrated a range of pharmacological activities. This technical guide provides a comprehensive overview of the taxonomic origin, isolation, and known biological activities of 6-O-Nicotinoylbarbatin C and its closely related analogue, 6-O-nicotinolylscutebarbatine G.

Taxonomic Classification

The taxonomic origin of the source organism for 6-O-Nicotinoylbarbatin C is as follows:

-

Kingdom: Plantae

-

Clade: Tracheophytes

-

Clade: Angiosperms

-

Clade: Eudicots

-

Clade: Asterids

-

Order: Lamiales

-

Family: Lamiaceae

-

Genus: Scutellaria

-

Species: S. barbata

Chemical Structure

6-O-Nicotinoylbarbatin C is a neoclerodane diterpenoid characterized by a complex carbon skeleton. The "6-O-Nicotinoyl" designation indicates the presence of a nicotinoyl (a derivative of nicotinic acid or vitamin B3) moiety attached at the C-6 position of the barbatin C core structure. The molecular formula for 6-O-Nicotinoylbarbatin C is C₂₆H₃₁NO₆. A closely related compound, 6-O-nicotinolylscutebarbatine G, has also been isolated from Scutellaria barbata and is likely synonymous with or an isomer of 6-O-Nicotinoylbarbatin C.

Biological Activities and Quantitative Data

Research into the biological effects of 6-O-Nicotinoylbarbatin C and its analogues has primarily focused on their anti-inflammatory and cytotoxic properties. Many neoclerodane diterpenoids isolated from Scutellaria barbata have shown significant biological activity.

A study by Lee et al. (2017) investigated the anti-inflammatory effects of compounds isolated from the aerial parts of Scutellaria barbata. In this study, 6-O-nicotinolylscutebarbatine G was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases.

Table 1: Anti-inflammatory Activity of 6-O-nicotinolylscutebarbatine G [1]

| Compound | Bioassay | Cell Line | IC₅₀ (µM) |

| 6-O-nicotinolylscutebarbatine G | Inhibition of Nitric Oxide (NO) Production | BV2 | > 50 |

While a specific IC₅₀ value was not determined within the tested concentrations, the study indicates that 6-O-nicotinolylscutebarbatine G possesses weak to moderate inhibitory activity on NO production. It is important to note that other neoclerodane diterpenoids from S. barbata have demonstrated potent cytotoxic activities against various cancer cell lines. However, specific cytotoxic data for 6-O-Nicotinoylbarbatin C is not yet available in the reviewed literature.

Experimental Protocols

The following is a generalized experimental protocol for the isolation of neoclerodane diterpenoids from Scutellaria barbata, based on the methodology described by Lee et al. (2017).

1. Extraction and Fractionation:

-

The dried aerial parts of Scutellaria barbata are extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction, typically rich in diterpenoids, is subjected to further chromatographic separation.

2. Chromatographic Separation:

-

The EtOAc fraction is initially separated using silica (B1680970) gel column chromatography with a gradient elution system, often starting with n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

-

Fractions obtained from the silica gel column are then further purified using medium-pressure liquid chromatography (MPLC) with a C18 column and a step-gradient of MeOH in water.

-

Final purification of the isolated compounds is achieved through preparative high-performance liquid chromatography (HPLC) using a C18 column and an isocratic or gradient elution with an appropriate solvent system (e.g., acetonitrile-water or methanol-water).

3. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups.

-

4. Nitric Oxide (NO) Production Inhibition Assay:

-

BV2 microglial cells are seeded in 96-well plates and incubated.

-

The cells are then pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After an incubation period (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

-

The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the isolation and bioactivity screening of compounds from Scutellaria barbata.

Figure 1. General workflow for the isolation and bioactivity screening of 6-O-Nicotinoylbarbatin C.

The potential anti-inflammatory mechanism of action for nicotinoyl-containing compounds may involve the nicotinic anti-inflammatory pathway, a concept that warrants further investigation for 6-O-Nicotinoylbarbatin C.

Figure 2. Proposed inhibitory effect on a pro-inflammatory signaling pathway.

Conclusion

6-O-Nicotinoylbarbatin C, a neoclerodane diterpenoid from Scutellaria barbata, represents a class of natural products with potential therapeutic applications. While its anti-inflammatory activity has been preliminarily investigated, further research is required to fully elucidate its biological and pharmacological profile. Specifically, detailed studies on its cytotoxicity against a panel of cancer cell lines, its mechanism of action on key signaling pathways, and its in vivo efficacy are warranted. The structural complexity and biological activity of 6-O-Nicotinoylbarbatin C and related compounds make them promising leads for the development of novel anti-inflammatory and anti-cancer agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 6-O-Nicotinoylbarbatin C and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic route for 6-O-Nicotinoylbarbatin C, a novel compound conceptualized for potential therapeutic applications. The synthesis is based on established principles of organic chemistry, combining a diterpenoid scaffold analogous to those found in Scutellaria barbata with a nicotinoyl moiety. Given the known anticancer properties of compounds from Scutellaria barbata, this novel derivative is of significant interest for biological evaluation.[1]

Introduction

Scutellaria barbata is a medicinal plant known for its production of bioactive diterpenoids with promising anticancer activities.[1] Nicotinic acid and its derivatives are also of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The synthesis of 6-O-Nicotinoylbarbatin C represents a targeted approach to combine the structural features of these two classes of molecules, with the goal of exploring potential synergistic or novel biological effects. This document outlines a plausible synthetic protocol, characterization data, and potential applications for this new chemical entity and its derivatives.

Proposed Synthetic Pathway

The synthesis of 6-O-Nicotinoylbarbatin C is proposed to proceed via the esterification of a suitable Barbatin C precursor with an activated form of nicotinic acid. A key challenge in the synthesis of natural product derivatives is achieving regioselective functionalization. In this proposed pathway, we assume a Barbatin C precursor with a primary or secondary hydroxyl group at the C-6 position that is accessible for esterification.

Caption: Proposed synthetic workflow for 6-O-Nicotinoylbarbatin C.

Experimental Protocols

Protocol 1: Synthesis of Nicotinoyl Chloride

This protocol describes the activation of nicotinic acid to its corresponding acid chloride, a more reactive species for esterification.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Suspend nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess reagent under reduced pressure to yield crude nicotinoyl chloride, which can be used directly in the next step.

Protocol 2: Synthesis of 6-O-Nicotinoylbarbatin C

This protocol details the esterification of the Barbatin C precursor with nicotinoyl chloride.

Materials:

-

Barbatin C precursor

-

Nicotinoyl chloride

-

Anhydrous Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-